Z-Pro-Gly-OH

Vue d'ensemble

Description

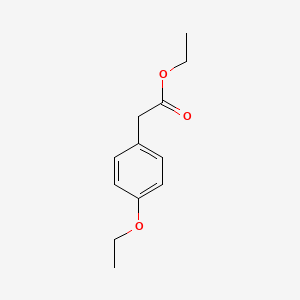

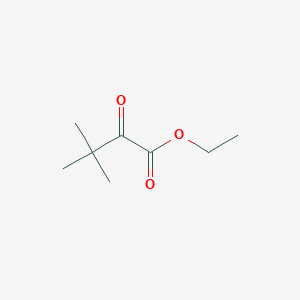

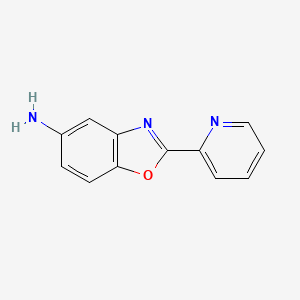

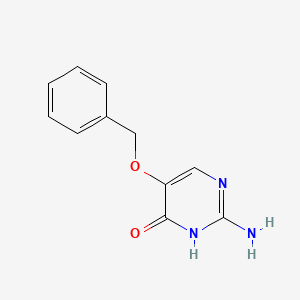

Z-Pro-Gly-OH, commonly known as Zinc Prolyl Glycine, is a dipeptide compound composed of the amino acids proline and glycine. It is a relatively new compound that has been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Gas Phase IR Spectra and Secondary Structure

Z-Pro-Gly-OH, along with its variant Z-Pro-Leu-Gly-OH, has been studied for its structural properties in the gas phase using infrared (IR) spectroscopy. This research, conducted by Chakraborty et al. (2012), indicates the formation of different hydrogen-bonding networks in peptides capped with a benzyloxycarbonyl (Z-) group. The Z-Pro-Leu-Gly-OH in the gas phase forms a γ-turn structure with a free C-terminal carboxyl group, providing insights into its binding capabilities in the gas phase (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).

Peptide Synthesis via Enzyme Catalysis

The tripeptides including Z-Pro-Leu-Gly-OEt, a close analog of Z-Pro-Gly-OH, have been synthesized using enzyme catalysis methods, as described by Cheng, Miranda, and Tominaga (2009). The study provides detailed optimal conditions for enzymatic couplings, offering insights into efficient peptide synthesis methods (Cheng, Miranda, & Tominaga, 2009).

Surface Modification Using Z-Gly-OH

Gorshkova, Gorshkov, and Pavelyev (2021) discussed a solvent-free approach for functionalizing carbon nanotubes using Z-Gly-OH. This method facilitates the production of amino groups on the CNT surface, highlighting the potential of Z-Gly-OH in nanotechnology applications (Gorshkova, Gorshkov, & Pavelyev, 2021).

Role in Prolyl Oligopeptidase Catalysis

Research by Szeltner, Renner, and Polgár (2008) investigated prolyl oligopeptidase, an enzyme implicated in memory disorders, and its interaction with substrates including Z-Gly-Pro-Nap. The study provides a comprehensive understanding of the enzyme's catalytic mechanism and its substrate dependence, which is crucial for drug design in neuropsychiatric disorders (Szeltner, Renner, & Polgár, 2008).

Photocatalytic Applications in Environmental Sciences

In the context of photocatalytic applications, a study by He et al. (2017) explored novel photocatalysts for hydrogen production, employing a Z-scheme mechanisminvolving materials like WO3/g-C3N4/Ni(OH)x. While not directly involving Z-Pro-Gly-OH, this research demonstrates the broader implications of Z-scheme photocatalysts in addressing energy and environmental issues, providing a perspective on how similar mechanisms might be applied in the context of Z-Pro-Gly-OH based materials (He, Xie, Luo, Wen, Ma, Li, Fang, & Zhang, 2017).

Biomedical and Therapeutic Applications

In the biomedical field, Turkez et al. (2022) investigated the safety and toxicity profiles of tripeptide H-Gly-Pro-Glu-OH (GPE) and its analogs, including Z-Gly-Pro-DOPA, Z-Gly-Pro-SRT, and Z-Gly-Pro-Dox. These peptides are of interest in treating neurological disorders like Alzheimer's and Parkinson's disease. The study's insights into the biocompatibility of these peptides are crucial for their potential therapeutic applications (Turkez, Tozlu, Tatar, Arslan, Çadırcı, Marinelli, Yapca, Cacciatore, Di Stefano, & Mardinoğlu, 2022).

Propriétés

IUPAC Name |

2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(19)9-16-14(20)12-7-4-8-17(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJIMQSJQYRZLT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264131 | |

| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Pro-Gly-OH | |

CAS RN |

2766-18-9 | |

| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2766-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)

![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)